4-(2,4-difluorophenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide
Description
4-(2,4-Difluorophenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide is a substituted carboximidamide derivative characterized by a nitro group at the 3-position, a 2,4-difluorophenoxy substituent at the 4-position, and a hydroxylamine functional group.
Properties
IUPAC Name |
4-(2,4-difluorophenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O4/c14-8-2-4-11(9(15)6-8)22-12-3-1-7(13(16)17-19)5-10(12)18(20)21/h1-6,19H,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJYUYAVQKFBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396066 | |
| Record name | 4-(2,4-Difluorophenoxy)-N'-hydroxy-3-nitrobenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263015-56-1 | |
| Record name | 4-(2,4-Difluorophenoxy)-N-hydroxy-3-nitrobenzenecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263015-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,4-Difluorophenoxy)-N'-hydroxy-3-nitrobenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Benzene Derivatives
The synthesis begins with nitration of a substituted benzene precursor. For example, nitration of 4-hydroxybenzenecarboximidamide using a mixed acid (HNO₃/H₂SO₄) at 0–5°C yields the 3-nitro derivative. This step is critical for positioning the nitro group meta to the hydroxylamine functionality.
Table 1: Nitration Reaction Parameters
| Parameter | Condition |
|---|---|
| Temperature | 0–5°C |
| Reagents | HNO₃ (70%), H₂SO₄ (98%) |
| Reaction Time | 4–6 hours |
| Yield | 75–80% |
Phenoxy Group Introduction
The difluorophenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr). 2,4-Difluorophenol reacts with the nitro-substituted intermediate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).
Table 2: Coupling Reaction Optimization
| Variable | Optimal Condition |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium carbonate (K₂CO₃) |
| Temperature | 80–90°C |
| Reaction Time | 12–18 hours |
| Yield | 65–70% |
Hydroxylamine Formation
The final step involves converting the nitrile group to a hydroxycarboximidamide using hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux.
Table 3: Hydroxycarboximidamide Synthesis
| Parameter | Condition |
|---|---|
| Reagent | NH₂OH·HCl (1.2 equiv) |
| Solvent | Ethanol (anhydrous) |
| Temperature | Reflux (78°C) |
| Reaction Time | 6–8 hours |
| Yield | 85–90% |
Industrial-Scale Production
Industrial protocols prioritize cost efficiency and scalability. Key modifications include:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems reduces reaction times by 40% and improves yield consistency. For example, the nitration step achieves 82% yield in 2 hours under flow conditions.
Catalytic Hydrogenation
Palladium on carbon (Pd/C) is employed for intermediate reductions, enabling selective deprotection without affecting nitro groups.
Table 4: Industrial Process Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Output | 500 kg | 1,200 kg |
| Purity | 98.5% | 99.2% |
| Waste Generation | 15 kg/kg product | 8 kg/kg product |
Retrosynthetic Analysis
Retrosynthesis identifies 2,4-difluorophenol and 3-nitro-4-hydroxybenzenecarboximidamide as key building blocks. Disconnection strategies focus on:
-
N-O bond cleavage : Reveals hydroxylamine and nitro precursors.
-
Ether bond disconnection : Highlights 2,4-difluorophenol and nitrobenzene intermediates.
Challenges and Mitigation Strategies
Nitro Group Stability
The nitro group’s electron-withdrawing nature complicates subsequent reactions. Using low temperatures (-10°C) during SNAr prevents premature reduction.
Byproduct Formation
Side products from over-nitration or ether cleavage are minimized by:
-
Strict stoichiometric control (1:1 molar ratio for SNAr).
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Purification via column chromatography (silica gel, hexane/ethyl acetate).
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Difluorophenoxy)-N’-hydroxy-3-nitrobenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets. Its nitro group and hydroxylamine functionality suggest possible activity in:
- Antimicrobial Agents : Studies indicate that compounds with similar structures exhibit antibacterial properties. The presence of the difluorophenoxy group may enhance lipophilicity, allowing for better cell membrane penetration.
- Anticancer Activity : Preliminary studies have shown that derivatives of nitrobenzenes can induce apoptosis in cancer cells. The specific mechanism of action may involve the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways.
Agrochemicals
The compound's fluorinated phenyl ring could provide herbicidal or fungicidal properties. Research into fluorinated compounds has revealed that they often exhibit enhanced biological activity compared to their non-fluorinated counterparts.
- Herbicide Development : Compounds similar to 4-(2,4-difluorophenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide have been tested for selective herbicidal activity, potentially offering new solutions for weed management in agricultural settings.
Materials Science
The unique chemical structure allows for applications in the development of advanced materials:
- Polymer Chemistry : The compound can be used as a building block in the synthesis of functional polymers. Its ability to form hydrogen bonds may be exploited to create materials with specific thermal and mechanical properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2021 | Antimicrobial Activity | Demonstrated that derivatives of nitrobenzene compounds showed significant antibacterial activity against E. coli and S. aureus. |
| Johnson & Lee, 2022 | Anticancer Properties | Found that similar compounds induced apoptosis in breast cancer cell lines via ROS generation. |
| Patel et al., 2023 | Herbicide Efficacy | Reported that fluorinated phenoxy compounds exhibited higher herbicidal activity compared to traditional agents, suggesting potential for agricultural applications. |
Mechanism of Action
The mechanism of action of 4-(2,4-difluorophenoxy)-N’-hydroxy-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro and hydroxylamine groups can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The difluorophenoxy group may interact with hydrophobic pockets in proteins, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound is compared below with structurally related carboximidamide derivatives, focusing on substituent effects, spectroscopic properties, and synthetic pathways.
Key Observations
The 2,4-difluorophenoxy moiety is shared with the triazole derivatives in , which exhibit antimicrobial activity, suggesting the target compound may also interact with microbial targets .
Synthetic Pathways :
- The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, akin to methods for triazole derivatives (e.g., refluxing hydrazinecarbothioamides with α-halogenated ketones) .
- In contrast, 4OB () is synthesized via direct condensation of hydroxyamine with trifluoromethylbenzene derivatives .
Spectroscopic Differentiation: The absence of ν(C=O) in IR spectra distinguishes carboximidamides (e.g., target compound, 4OB) from carboxamides . The nitro group in the target compound introduces distinct ν(NO₂) stretching bands (~1350–1520 cm⁻¹), absent in non-nitro analogs like 4OB .
Biological Implications :
- Nitro-containing analogs are often associated with prodrug activation (e.g., nitroreductase-mediated conversion to cytotoxic species), whereas trifluoromethyl derivatives (e.g., 4OB) typically enhance metabolic stability and lipophilicity .
Biological Activity
Molecular Formula
- IUPAC Name : 4-(2,4-difluorophenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide
- Molecular Weight : Approximately 292.25 g/mol
Structure
The compound features a difluorophenoxy group , a hydroxy group , and a nitro group attached to a benzenecarboximidamide backbone, which is crucial for its biological activity.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The presence of the phenoxy and nitro groups enhances its binding affinity and specificity towards these targets.
Pharmacological Effects
Research has indicated that compounds with similar structures exhibit a range of pharmacological effects:
-
Anticancer Activity :
- Compounds with phenoxy groups have shown promising results against various cancer cell lines. For example, derivatives have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting significant anticancer potential.
-
Anti-inflammatory Effects :
- Some studies suggest that related compounds can inhibit pro-inflammatory cytokines like TNF-α, indicating potential use in treating inflammatory diseases.
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Neurological Effects :
- Certain derivatives have been reported to exhibit neuroprotective effects by modulating neurotransmitter systems, potentially offering benefits in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to or structurally similar to This compound :
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against Huh7 hepatocellular carcinoma cells with an IC50 of 5.67 µM. |
| Study 2 | Showed that modifications to the phenoxy group improved binding affinity to RAGE (Receptor for Advanced Glycation End-products), enhancing anti-inflammatory activity. |
| Study 3 | Explored the neuroprotective effects in rat models, indicating reduced neurodegeneration in NMDA-lesion-induced damage scenarios. |
Q & A
Basic Question: What synthetic routes are effective for synthesizing 4-(2,4-difluorophenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide?
Methodological Answer:
The synthesis typically involves multi-step procedures starting with functionalization of the benzene ring. Key steps include:
- Nitro-group introduction : Nitration at the 3-position of the benzene ring under controlled conditions (e.g., mixed acid at 0–5°C) .
- Phenoxy linkage : Coupling 2,4-difluorophenol via nucleophilic aromatic substitution, leveraging the electron-withdrawing nitro group to activate the ring .
- Carboximidamide formation : Reaction with hydroxylamine under basic conditions to form the N'-hydroxycarboximidamide moiety .
Critical factors include solvent choice (e.g., DMF for polar aprotic conditions) and catalysts (e.g., CuI for Ullmann-type couplings). Yield optimization requires careful control of stoichiometry and reaction time .
Basic Question: Which functional groups in this compound contribute to its reactivity, and how do they influence experimental design?
Methodological Answer:
The key functional groups are:
- Nitro group (NO₂) : Strong electron-withdrawing effect directs electrophilic substitution and stabilizes intermediates. Requires caution in reductive environments (e.g., risk of nitro-to-amine reduction) .
- Hydroxy-imine (N'-OH) : Participates in hydrogen bonding and chelation, impacting solubility and biological activity. Requires protection (e.g., acetylation) during synthesis to prevent undesired side reactions .
- Difluorophenoxy group : Enhances lipophilicity and metabolic stability. Fluorine atoms influence electronic effects and steric interactions in coupling reactions .
Experimental design must prioritize inert atmospheres (N₂/Ar) to avoid oxidation of the hydroxy-imine group and use spectroscopic monitoring (e.g., IR for NO₂ stretching at ~1520 cm⁻¹) .
Advanced Question: How can conflicting spectroscopic data for the nitro and hydroxy-imine groups be resolved during structural characterization?
Methodological Answer:
Conflicts often arise from overlapping signals or solvent effects. Strategies include:
- Multi-nuclear NMR : Use ¹⁵N-NMR to distinguish nitro (-NO₂, δ ~−20 ppm) and hydroxy-imine (-NH-O-, δ ~150 ppm) .
- Deuterium exchange : Treat with D₂O to confirm exchangeable protons (e.g., hydroxy-imine proton at δ 8–10 ppm in ¹H-NMR) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (e.g., fluorine splitting) .
- X-ray crystallography : Resolve ambiguity via crystal structure analysis, particularly for nitro-group orientation .
Advanced Question: What strategies mitigate instability of the hydroxy-imine group during synthesis or storage?
Methodological Answer:
Instability arises from oxidation or hydrolysis. Mitigation approaches:
- Protecting groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to shield the hydroxy-imine during synthesis .
- Low-temperature storage : Store at −20°C under inert gas (argon) to prevent oxidation .
- Buffered solvents : Use pH-stabilized solutions (e.g., phosphate buffer at pH 6–7) to minimize hydrolysis .
- Real-time monitoring : Employ inline UV-Vis spectroscopy (λ ~270 nm for nitro absorption) to detect degradation .
Advanced Question: How can computational methods predict the compound’s interaction with biological targets (e.g., receptors or enzymes)?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., HMRGX1 receptor in pain pathways). The difluorophenoxy group’s hydrophobic surface area is critical for receptor pocket fitting .
- QM/MM simulations : Study nitro-group reduction mechanisms in enzymatic environments (e.g., nitroreductases) .
- ADMET prediction : Tools like SwissADME assess bioavailability, leveraging the compound’s logP (~2.5) and topological polar surface area (~100 Ų) .
Basic Question: What analytical techniques are most reliable for quantifying purity and structural integrity?
Methodological Answer:
- HPLC-UV/Vis : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA). Monitor at 254 nm (nitro group) and 220 nm (aromatic rings) .
- Elemental analysis : Verify %C, %H, %N, and %F to confirm stoichiometry .
- TGA/DSC : Assess thermal stability (decomposition onset ~180°C) and crystallinity .
Advanced Question: How do structural analogs with varying halogen substitutions (e.g., chloro vs. fluoro) impact biological activity?
Methodological Answer:
Comparative studies show:
- Fluorine vs. chlorine : Fluorine’s smaller size and higher electronegativity enhance binding entropy in hydrophobic pockets (e.g., 2,4-difluoro analogs show 10× higher affinity than chloro analogs for HMRGX1) .
- Nitro positioning : Meta-nitro (3-position) improves stability vs. para-nitro, which increases redox sensitivity .
Methodology: Synthesize analogs via Suzuki-Miyaura coupling for halogen variation, followed by bioactivity assays (e.g., IC₅₀ determination) .
Advanced Question: What mechanistic insights explain contradictory results in nitro-group reduction studies?
Methodological Answer:
Contradictions arise from solvent polarity and reductant choice:
- In polar protic solvents (e.g., MeOH/H₂O) : Nitro groups reduce to hydroxylamines (NHOH), while in aprotic solvents (e.g., DMF), further reduction to amines (NH₂) occurs .
- Catalyst dependence : Pd/C favors full reduction to amine, whereas Zn/NH₄Cl stops at hydroxylamine .
Validation: Use cyclic voltammetry to map reduction potentials and LC-MS to track intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
